N-(2-benzylphenyl)-2-chloroacetamide
Overview
Description
N-(2-benzylphenyl)-2-chloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety
Scientific Research Applications
N-(2-benzylphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
N-(2-benzylphenyl)-2-chloroacetamide is a complex organic compound that may interact with multiple targets within the body. One potential target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
It is suggested that the compound may interact with its targets, such as pparγ, leading to changes in the receptor’s activity . This interaction could potentially alter the transcription of specific genes, thereby influencing cellular functions related to metabolism and insulin sensitivity .
Biochemical Pathways
The compound’s interaction with PPARγ could potentially affect various biochemical pathways. PPARγ is known to regulate several metabolic pathways, including those involved in lipid metabolism and glucose homeostasis . Therefore, modulation of PPARγ activity by this compound could potentially influence these pathways, leading to downstream effects on metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in cellular functions. For instance, if the compound modulates PPARγ activity, it could potentially influence adipogenesis, lipid metabolism, and insulin sensitivity at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-chloroacetamide typically involves the reaction of 2-benzylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-benzylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amides.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Reduction Reactions: Products include primary and secondary amines.
Comparison with Similar Compounds
N-(2-benzylphenyl)-2-chlorobenzamide: Similar structure but with a benzamide moiety instead of chloroacetamide.
N-(2-benzylphenyl)-2-chloroethanamide: Similar structure but with an ethanamide moiety.
Uniqueness: N-(2-benzylphenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the benzyl and phenyl groups with the chloroacetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-benzylphenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCYKOPNFLUUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368394 | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-43-3 | |
Record name | 2-Chloro-N-[2-(phenylmethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(diphenylmethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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